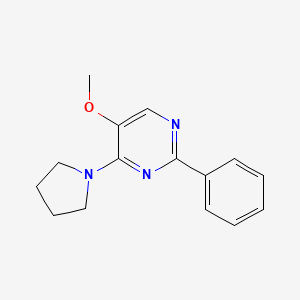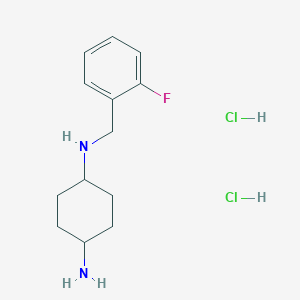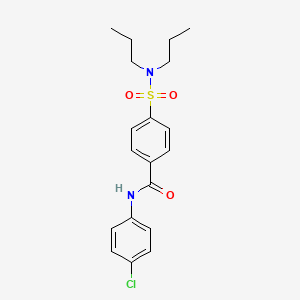
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzamide core with a thiophene ring and a hydroxy group attached to a pentyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Pentyl Chain: The pentyl chain with a hydroxy group can be introduced through various alkylation reactions. This step may involve the use of reagents like alkyl halides and bases to form the desired hydroxyalkyl thiophene derivative.
Formation of Benzamide: The final step involves the coupling of the hydroxyalkyl thiophene derivative with benzoyl chloride or a similar benzoylating agent under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of primary or secondary amines from the benzamide group.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide: A similar compound with a trifluoromethyl group, known for its potential therapeutic applications.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide: Another derivative with an additional thiophene ring, used in various research applications.
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its hydroxy group, thiophene ring, and benzamide core make it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-11-9-13(15-7-4-12-20-15)8-10-17-16(19)14-5-2-1-3-6-14/h1-7,12-13,18H,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNACGGMONTVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2617894.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)


![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)
![N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2617903.png)
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2617904.png)

![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE](/img/structure/B2617908.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2617911.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
